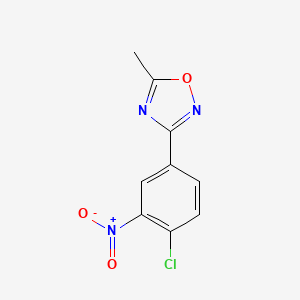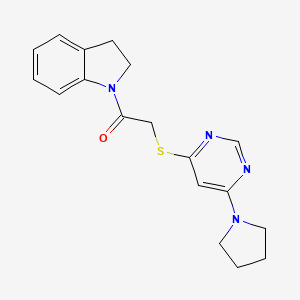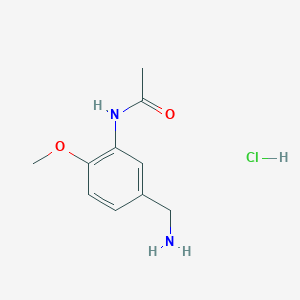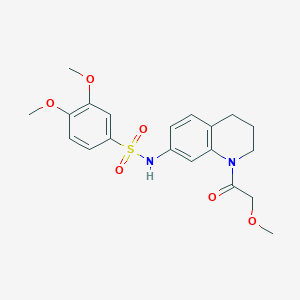
4-Amino-1,3-dihydroisobenzofuran
Overview
Description
4-Amino-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.17 . Its IUPAC name is 1,3-dihydro-2-benzofuran-4-amine . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 4-Amino-1,3-dihydroisobenzofuran or its derivatives has been reported in several studies . For instance, one study reported the synthesis of ester analogues of escitalopram, which is a highly selective and potent serotonin reuptake inhibitor used to treat depression . Another study reported the unexpected formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a 3,4-diaminoisocoumarine derivative .Molecular Structure Analysis
The InChI code for 4-Amino-1,3-dihydroisobenzofuran is 1S/C8H9NO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5,9H2 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
While specific chemical reactions involving 4-Amino-1,3-dihydroisobenzofuran are not detailed in the search results, studies have reported on the synthesis of its derivatives, which involve various chemical reactions .Physical And Chemical Properties Analysis
4-Amino-1,3-dihydroisobenzofuran is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . Its molecular weight is 135.17 .Scientific Research Applications
Synthesis of Derivatives
“4-Amino-1,3-dihydroisobenzofuran” is used in the synthesis of derivatives belonging to the 2′,3′-diphenyl-3H-spiro[2benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus . This compound is a known precursor of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, a phthalide–carboxamide-bearing system .
Development of New Synthetic Methodologies
The compound has been used in the development of new synthetic methodologies. For instance, a novel methodology was reported for the synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a 3,4-diaminoisocoumarine derivative .
Ring Contracting Rearrangement
“4-Amino-1,3-dihydroisobenzofuran” is involved in ring contracting rearrangement processes. This is particularly useful in the synthesis of complex organic compounds .
Pharmaceutical Research
Isobenzofuran, a structural motif of “4-Amino-1,3-dihydroisobenzofuran”, plays a key role in pharmaceutical research . It’s found in various pharmaceuticals and naturally occurring substances .
Radical Scavenging Potential
Compounds containing the isobenzofuran ring, such as “4-Amino-1,3-dihydroisobenzofuran”, have been evidenced to have plausible radical scavenging potential . This makes them potentially useful in the development of antioxidant therapies .
Source of Bioactive Compounds
Isobenzofuranones, commonly named as phthalides, are considered to be privileged structures in organic, biological, and medicinal chemistry . They have exhibited a wide variety of biological activities, such as herbicidal, antioxidant, anti-rotavirus, anti-inflammatory, antibacterial, antifungal, as well as antileishmanial activities .
Safety and Hazards
Future Directions
The future directions for research on 4-Amino-1,3-dihydroisobenzofuran could involve further exploration of its potential uses in the synthesis of pharmaceutical compounds, given its role in the synthesis of escitalopram analogues . Additionally, research could investigate the chemical reactions involving this compound and its derivatives .
Mechanism of Action
Target of Action
It is known that dihydroisobenzofuran derivatives, which include 4-amino-1,3-dihydroisobenzofuran, have been found in a number of medications with anti-tumor, anti-diabetic, and antibacterial activities .
Mode of Action
Dihydroisobenzofuran derivatives have been shown to possess credible radical scavenging activity . This suggests that 4-Amino-1,3-dihydroisobenzofuran may interact with its targets by neutralizing harmful radicals in the body, thereby preventing oxidative damage.
properties
IUPAC Name |
1,3-dihydro-2-benzofuran-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMUORJBFEXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2839050.png)


![8-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2839055.png)
![2,4-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2839058.png)

![1-(4-{4-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2839061.png)

![3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide](/img/structure/B2839064.png)

